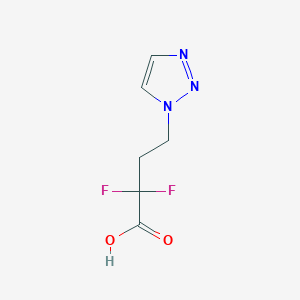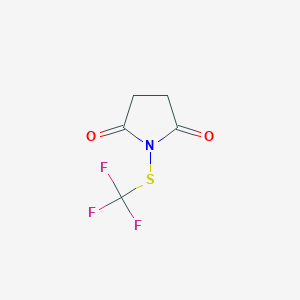
2,2-Difluoro-4-(triazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Difluoro-4-(triazol-1-yl)butanoic acid” is a type of chemical compound that belongs to the family of triazole amino acids. It has a molecular formula of C6H7F2N3O2 and a molecular weight of 191.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7F2N3O2/c7-6(8,5(12)13)1-3-11-4-2-9-10-11/h2,4H,1,3H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 191.14 .Applications De Recherche Scientifique
Catalytic Applications and Synthesis
- Synthesis of Functionalized Compounds : Fluorinated and nonfluorinated N-1-alkyl-N-4-functionalized-triazolium compounds have been synthesized, demonstrating the role of related fluorinated structures in facilitating high-yield esterification and hetero-Michael addition reactions. This work highlights the potential for using such compounds as solvents or catalysts in various chemical transformations (Mirzaei, Xue, & Shreeve, 2004).
- Lewis Acid Catalysis : Scandium trifluoromethanesulfonate has been shown to be an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. This underscores the utility of fluorinated catalysts in enhancing reaction rates and selectivity for various organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Material Science and Engineering
- Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally related to 2,2-Difluoro-4-(triazol-1-yl)butanoic acid, has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices. This research showcases the potential of fluorinated compounds in the development of light-responsive materials and devices for controlled release, sensing, and information processing (Ali et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .
Orientations Futures
While specific future directions for “2,2-Difluoro-4-(triazol-1-yl)butanoic acid” were not found in the search results, it’s worth noting that triazole compounds are a focus of ongoing research due to their potential biological activities . For instance, some 1,2,4-triazole benzoic acid hybrids have shown promise as anticancer molecules .
Mécanisme D'action
Target of Action
Triazole derivatives, which are part of the compound’s structure, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that the triazole ring can form a c-n bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Compounds containing a triazole ring have been found to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Compounds containing a triazole ring have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
2,2-difluoro-4-(triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-6(8,5(12)13)1-3-11-4-2-9-10-11/h2,4H,1,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUUPFJIBAZWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)


![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)



![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)



